N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide
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Overview
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid. The compound’s structure includes a quinoline moiety and a difluorophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline with 2,4-difluoroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions could target the oxamide group, potentially converting it to an amine.
Substitution: The difluorophenyl group may undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors.
Pathway Interference: The compound might interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-dichlorophenyl)oxamide: Similar structure but with chlorine atoms instead of fluorine.
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-dimethylphenyl)oxamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide may confer unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-11(25)24-8-2-3-12-4-6-14(10-17(12)24)22-18(26)19(27)23-16-7-5-13(20)9-15(16)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSRXKJCQJWDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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